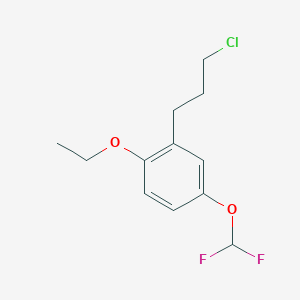

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene

Description

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene is a substituted benzene derivative featuring three distinct functional groups: a 3-chloropropyl chain at position 1, an ethoxy group at position 2, and a difluoromethoxy group at position 5. The chloropropyl moiety may enhance lipophilicity, facilitating membrane penetration, while the difluoromethoxy group likely improves metabolic stability compared to non-fluorinated analogs . The ethoxy substituent could modulate electronic effects or serve as a metabolic activation site in pesticidal applications .

Properties

Molecular Formula |

C12H15ClF2O2 |

|---|---|

Molecular Weight |

264.69 g/mol |

IUPAC Name |

2-(3-chloropropyl)-4-(difluoromethoxy)-1-ethoxybenzene |

InChI |

InChI=1S/C12H15ClF2O2/c1-2-16-11-6-5-10(17-12(14)15)8-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |

InChI Key |

WSCHJXVWUCBSNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC(F)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene typically involves the reaction of 1-(3-chloropropyl)benzene with difluoromethoxy and ethoxy substituents under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the substitution reactions. The process may involve multiple steps, including halogenation, etherification, and purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents such as potassium permanganate and sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are compared below:

*Calculated based on substituent contributions.

Key Observations:

- Lipophilicity : The target compound’s ethoxy group may reduce lipophilicity relative to the trifluoromethoxy-containing analog, affecting solubility and bioactivity .

- Steric Effects : The 3-chloropropyl chain in both the target and ’s compound introduces steric bulk, which could influence receptor binding in pesticidal applications .

Biological Activity

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene is an organic compound notable for its unique chemical structure, which comprises a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. The molecular formula is C12H14ClF2O2, with a molecular weight of approximately 264.70 g/mol. This compound has garnered interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features

- Chloropropyl Group : Enhances reactivity and may influence biological interactions.

- Difluoromethoxy Group : Increases lipophilicity and potential binding affinity to biological targets.

- Ethoxy Group : Modulates solubility and may affect the pharmacokinetic profile.

Biological Activity

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing halogen substituents have been shown to possess antimicrobial properties. The presence of chlorine and fluorine may enhance this activity by disrupting microbial cell membranes.

- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The mechanism of action for 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene involves its interaction with various molecular targets, including enzymes and receptors. The halogen atoms in the structure can enhance binding affinity, leading to significant alterations in enzyme kinetics or receptor activation.

Interaction Studies

Studies have shown that this compound can bind to specific targets within biological systems. For example:

- TRPM5 Agonism : Similar compounds have been identified as selective agonists for the transient receptor potential cation channel subfamily M member 5 (TRPM5), which plays a role in taste perception and gastrointestinal motility .

Case Studies

- Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption caused by the chloropropyl group.

- Anticancer Activity : Research involving analogs of this compound indicated that it could inhibit proliferation in various cancer cell lines, suggesting potential as an anticancer agent. The study highlighted the importance of the difluoromethoxy group in enhancing cytotoxicity .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(3-Chlorobutyl)-5-(difluoromethoxy)-2-ethoxybenzene | Longer alkyl chain | Potentially different activity profiles due to chain length |

| 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene | Bromine instead of chlorine | May exhibit different reactivity patterns |

| 1-(3-Chloropropyl)-5-(trifluoromethoxy)-2-ethoxybenzene | Trifluoromethoxy group | Enhanced lipophilicity compared to difluoromethoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.